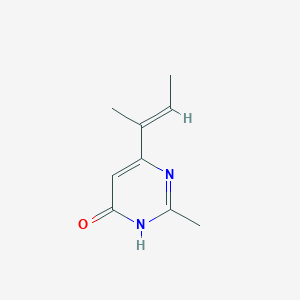

(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-[(E)-but-2-en-2-yl]-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-4-6(2)8-5-9(12)11-7(3)10-8/h4-5H,1-3H3,(H,10,11,12)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUFKWSVYLQUGY-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=O)NC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=O)NC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, anti-inflammatory properties, antimicrobial effects, and structure–activity relationships (SAR), drawing from various research studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of substituted pyrimidines with alkenes. The structural features of this compound contribute significantly to its biological activity, particularly the presence of the butenyl group and the hydroxyl functional group.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound, particularly in inhibiting cyclooxygenase enzymes (COX). The compound exhibits selective inhibition against COX-2, which is crucial in mediating inflammatory responses.

Key Findings:

- Inhibition Potency : The IC50 values for COX-1 and COX-2 inhibition were reported to be 19.45 ± 0.07 μM and 23.8 ± 0.20 μM respectively, indicating a stronger affinity for COX-2 compared to COX-1 .

- Comparative Analysis : In comparison to standard anti-inflammatory drugs like celecoxib, which has an IC50 of 0.04 μmol, this compound shows promising results, albeit at higher concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. These studies suggest that pyrimidine derivatives often exhibit significant antimicrobial activity.

Research Insights:

- Broad Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of microbial cell membranes or interference with nucleic acid synthesis.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrimidine ring can lead to significant changes in potency and selectivity.

Notable Observations:

- Substituent Influence : Electron-donating groups enhance anti-inflammatory activity, while steric hindrance can reduce efficacy .

- Comparative Studies : Other pyrimidine derivatives with similar structural motifs have been analyzed, revealing that modifications can lead to improved selectivity for COX enzymes or enhanced antimicrobial properties .

Case Studies

Several case studies have documented the biological activity of this compound:

-

In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces inflammation markers in carrageenan-induced paw edema models.

This indicates a comparable efficacy in reducing inflammation .

Compound ED50 (μM) Standard Drug ED50 (μM) This compound 11.60 Indomethacin 9.17 - Antimicrobial Efficacy : Clinical isolates tested against this compound showed varying degrees of susceptibility, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL depending on the strain.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

Antiviral Potential

The compound has also been evaluated for antiviral activity. Preliminary assays indicate that it may inhibit viral replication, making it a candidate for further development in antiviral therapies.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of pyrimidines, including this compound, can suppress COX-2 activity, which is crucial in inflammatory processes. The IC50 values for inhibition were comparable to established anti-inflammatory drugs like celecoxib .

Pesticidal Properties

The compound has shown potential as a pesticide due to its biological activity against plant pathogens. Field trials are necessary to evaluate its efficacy in real-world agricultural settings.

Growth Regulation

Research is ongoing to assess whether this compound can act as a plant growth regulator, influencing growth patterns and yield in crops.

Enzyme Interaction Studies

The compound's interactions with various enzymes have been studied to understand its metabolic pathways better. High-throughput screening methods are employed to identify its binding affinities and mechanisms of action.

Computational Modeling

Computational approaches are utilized to predict how this compound interacts with biological targets. This modeling assists in optimizing lead compounds for drug development.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol and analogous pyrimidin-4-ol derivatives:

*Estimated based on structural analogs.

Key Comparisons:

Substituent Effects on Polarity and Solubility: The butenyl group in the target compound introduces moderate hydrophobicity compared to aryl substituents (e.g., chlorophenyl or iodophenyl in ). However, the hydroxyl group at position 4 may enhance aqueous solubility relative to non-hydroxylated analogs. The methylthio group in 4-Methyl-6-(methylthio)pyrimidin-2-ol increases lipophilicity, whereas the hydroxypropan-2-yl group in 2-(2-Hydroxypropan-2-yl)-6-methylpyrimidin-4-ol improves solubility through hydrogen bonding.

Steric and Electronic Effects: Bulky substituents like the iodophenyl group in 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol may hinder crystallization, as reflected in its higher molar mass (312.11 g/mol) and undefined melting/boiling points.

Thermal Stability :

- 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol has a predicted boiling point of 368.6°C, which is higher than typical alkenyl-substituted pyrimidines due to stronger intermolecular forces (e.g., π-π stacking in aryl derivatives).

Preparation Methods

Reagents and Conditions

- Starting Materials: 6-chloro-2-methylpyrimidin-4-ol or 6-bromo-2-methylpyrimidin-4-ol.

- Nucleophiles: Organometallic reagents such as alkenyl lithium or alkenyl magnesium bromide (Grignard reagents) corresponding to the but-2-en-2-yl moiety.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or N-methylpyrrolidinone (NMP).

- Bases: Organic bases such as triethylamine, diisopropylethylamine, or pyridine to facilitate substitution.

- Temperature: Reactions typically conducted between ambient temperature and 160 °C under inert atmosphere (nitrogen or argon).

- Time: Reaction times vary from 10 to 48 hours depending on conditions.

Example Procedure

- The 6-halopyrimidin-4-ol derivative is dissolved in DMF.

- The alkenyl organometallic reagent is added dropwise at 0–5 °C.

- The mixture is stirred and gradually heated to 100–160 °C for completion.

- After reaction, the mixture is cooled, quenched with water or brine, and extracted with ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the product.

Multi-Step Synthesis via Pyrimidine Ring Functionalization

An alternative approach involves multi-step synthesis starting from pyrimidine precursors such as 4,6-dichloropyrimidine derivatives, followed by selective substitution and functional group transformations.

Stepwise Functionalization

- Step 1: Reduction of 4,6-dichloro-5-nitropyrimidine to 6-chloro-5-aminopyrimidine using tin(II) chloride (SnCl2).

- Step 2: Nucleophilic substitution at the 4-position with methyl or other alkyl amines to install the 2-methyl group indirectly via ring transformations.

- Step 3: Introduction of the (E)-but-2-en-2-yl substituent at the 6-position via condensation with aldehydes or alkenyl halides under acid catalysis (e.g., p-toluenesulfonic acid).

- Step 4: Hydroxylation at the 4-position to yield the pyrimidin-4-ol.

This method often uses microwave irradiation to accelerate reactions and improve yields.

Direct Alkylation and Olefination Strategies

Direct alkylation of 6-hydroxypyrimidine derivatives with alkenyl halides or via Wittig-type olefination reactions can also be employed.

- Alkylation: Treating 6-hydroxypyrimidine with (E)-but-2-en-2-yl halides in the presence of a strong base (e.g., potassium tert-butoxide) in polar aprotic solvents.

- Wittig Reaction: Using phosphonium ylides derived from but-2-en-2-yl precursors to react with pyrimidine aldehydes, followed by reduction or oxidation steps to install the hydroxyl group at C4.

These methods require careful control of stereochemistry to maintain the (E)-configuration and avoid isomerization.

Reaction Optimization and Purification

- Solvent Choice: DMF is preferred for its ability to dissolve pyrimidine derivatives and organometallic reagents and to withstand elevated temperatures.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.

- Temperature Control: Reaction temperatures from ambient to 160 °C depending on step and reagent stability.

- Work-Up: Extraction with ethyl acetate, washing with brine (e.g., 25% NaCl solution), drying over anhydrous sodium sulfate.

- Purification: Concentration under reduced pressure, recrystallization, or chromatographic techniques.

Data Summary Table of Preparation Methods

Research Findings and Notes

- The nucleophilic substitution method using organometallic reagents is well-documented for similar pyrrolidine and pyrimidine derivatives and can be adapted for this compound synthesis.

- Microwave irradiation has been shown to significantly reduce reaction times in pyrimidine functionalization steps while maintaining product yields and purity.

- The choice of organic base (triethylamine, diisopropylethylamine) and solvent (DMF) critically influences the reaction efficiency and selectivity.

- Purification often requires removal of colored impurities via activated carbon treatment and monitoring by high-performance liquid chromatography (HPLC) to ensure high purity.

- Maintaining the (E)-configuration of the but-2-en-2-yl substituent is crucial; reaction conditions must minimize isomerization, which can be controlled by temperature and reaction time optimization.

Q & A

Q. What are the recommended synthetic routes for (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol, and how can reaction conditions be optimized?

A typical synthesis involves condensation of a pyrimidine precursor (e.g., 2-methylpyrimidin-4-ol) with a but-2-en-2-yl moiety under reflux conditions. Key steps include:

- Reagent selection : Use palladium-catalyzed coupling or acid-catalyzed alkylation for introducing the butenyl group .

- Temperature control : Maintain reflux in anhydrous ethanol or THF to prevent side reactions like isomerization of the (E)-configured double bond .

- Purification : Employ column chromatography (e.g., n-pentane/ethyl acetate gradient) to isolate the product, followed by recrystallization for purity .

Optimization : Vary catalyst loading (5–10 mol%) and reaction time (12–24 hrs) to maximize yield. Monitor progress via TLC or HPLC.

Q. How should researchers characterize the stereochemistry of the (E)-configured double bond in this compound?

- NMR spectroscopy : Analyze coupling constants () in H NMR; (E)-isomers typically exhibit for vinyl protons, whereas (Z)-isomers show lower values () .

- NOESY experiments : Confirm spatial proximity of substituents to distinguish (E)/(Z) configurations .

- X-ray crystallography : Resolve crystal structures if single crystals are obtainable .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

- Dose-response standardization : Ensure consistent molar concentrations in assays (e.g., IC values for enzyme inhibition) .

- Control for stereochemical purity : Verify the absence of (Z)-isomer contamination via chiral HPLC .

- Replicate under controlled conditions : Address variability in cell lines or enzymatic sources by using standardized reagents (e.g., commercial kinases) .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for electrophilic substitution at the pyrimidine ring, focusing on regioselectivity (e.g., C6 vs. C4 positions) .

- Molecular docking : Predict binding affinities for biological targets (e.g., kinases) by simulating interactions with active-site residues .

- QSAR models : Corporate substituent effects (e.g., methyl vs. trifluoromethyl groups) to forecast bioactivity trends .

Q. What advanced spectroscopic techniques are critical for analyzing degradation products under oxidative conditions?

- High-resolution mass spectrometry (HRMS) : Identify transient intermediates (e.g., epoxides from butenyl oxidation) .

- F NMR (if fluorinated analogs exist) : Track fluorine-containing byproducts .

- EPR spectroscopy : Detect radical species formed during photodegradation .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability in aqueous media?

- pH-dependent studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for pyrimidine absorbance) .

- Temperature control : Conduct accelerated stability testing at 40–60°C to simulate long-term storage .

- LC-MS analysis : Quantify hydrolyzed products (e.g., pyrimidin-4-ol derivatives) .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water mobile phases to separate isomers and byproducts .

- Limit of detection (LOD) : Validate methods to detect impurities at <0.1% w/w .

- Spiking experiments : Add known impurities (e.g., (Z)-isomer) to confirm method sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.